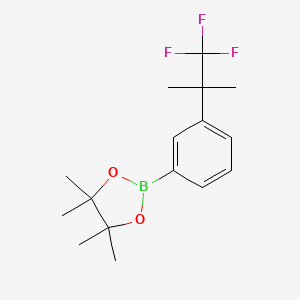![molecular formula C13H12N2O4 B13536116 Ethyl 2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxoacetate](/img/structure/B13536116.png)
Ethyl 2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxoacetate is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxoacetate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials, such as 2-aminopyridine and ethyl acetoacetate, under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the pyrido[1,2-a]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis platforms. The use of high-purity reagents and stringent reaction conditions ensures the consistent production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Aplicaciones Científicas De Investigación
Ethyl 2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxoacetate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a lead compound in drug discovery, particularly for its anti-HIV-1 activity.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s derivatives are explored for their potential use in various industrial processes, including catalysis and material science.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxoacetate involves its interaction with specific molecular targets. For instance, in anti-HIV-1 studies, the compound binds to the active site of HIV-1 integrase, inhibiting its activity and preventing viral replication. The keto oxygen atom and nitrogen atom of the compound chelate with metal ions, stabilizing the interaction and enhancing its inhibitory effect .
Comparación Con Compuestos Similares
Similar Compounds
4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity.
Quinolone derivatives: These compounds have a similar heterocyclic structure and are known for their antibacterial properties.
Uniqueness
Ethyl 2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxoacetate is unique due to its specific functional groups and the resulting biological activity. Its ability to inhibit HIV-1 integrase sets it apart from other similar compounds, making it a valuable candidate for further drug development .
Propiedades
Fórmula molecular |
C13H12N2O4 |
|---|---|
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
ethyl 2-(7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C13H12N2O4/c1-3-19-13(18)11(16)9-6-14-10-5-4-8(2)7-15(10)12(9)17/h4-7H,3H2,1-2H3 |
Clave InChI |
PGGFPEMKMNDWMW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)C1=CN=C2C=CC(=CN2C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-([1,1'-Biphenyl]-2-yl)-2,2,2-trifluoroethan-1-amine](/img/structure/B13536061.png)




![5-(Ethylsulfonyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13536089.png)



